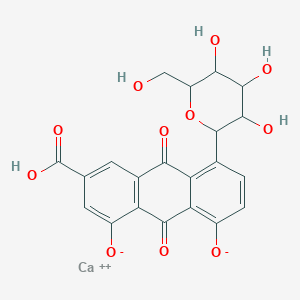![molecular formula C21H18O11 B10817367 4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817367.png)
4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid: Rhein , is a naturally occurring anthraquinone derivative. It is primarily found in the roots of the rhubarb plant and has been extensively studied for its various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhein can be synthesized through several methods, including the oxidation of anthraquinone derivatives. One common synthetic route involves the reaction of 9,10-anthraquinone-2-carboxylic acid with glucose under acidic conditions. The reaction typically requires a strong oxidizing agent, such as potassium permanganate or chromium trioxide , and is carried out in an acidic medium to ensure the formation of the dihydroxy groups.
Industrial Production Methods
In industrial settings, Rhein is often produced through the extraction from rhubarb roots. The extraction process involves grinding the rhubarb roots and then using solvents such as ethanol or water to extract the active compounds. The extract is then purified through various techniques, including filtration , crystallization , and chromatography , to obtain pure Rhein.
Analyse Des Réactions Chimiques
Types of Reactions
Rhein undergoes several types of chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Rhein can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: : Substitution reactions often involve the replacement of hydroxyl groups with other functional groups, using reagents like phosphorus oxychloride .
Major Products Formed
Oxidation: : The major product of oxidation is typically a more oxidized form of Rhein, such as Rhein-3-glucoside .
Reduction: : Reduction reactions can lead to the formation of Rhein monohydrate or Rhein dihydrate .
Substitution: : Substitution reactions can produce various derivatives of Rhein, depending on the substituent introduced.
Applications De Recherche Scientifique
chemistry , biology , medicine , and industry .
Chemistry
In chemistry, Rhein is used as a chromogenic reagent for the detection of certain metal ions. It forms colored complexes with metals such as iron and copper , which can be used in analytical chemistry for qualitative and quantitative analysis.
Biology
Rhein exhibits antioxidant properties and has been shown to protect cells from oxidative stress. It also has anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.
Medicine
Rhein has been investigated for its antibacterial and antiviral activities. It has shown promise in the treatment of infections caused by various pathogens, including bacteria and viruses .
Industry
In the industry, Rhein is used as a natural dye and pigment . It is also used in the production of cosmetics and pharmaceuticals due to its coloring properties and potential health benefits.
Mécanisme D'action
Rhein exerts its effects through several mechanisms, including inhibition of inflammatory pathways , scavenging of free radicals , and modulation of cellular signaling pathways . It targets various molecular pathways involved in inflammation and oxidative stress, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Rhein is structurally similar to other anthraquinone derivatives, such as Aloe-emodin and Chrysazin . Rhein is unique in its antioxidant and anti-inflammatory properties, which set it apart from other compounds in the anthraquinone family.
Similar Compounds
Aloe-emodin
Chrysazin
Cassic acid
Rheic acid
Propriétés
Formule moléculaire |
C21H18O11 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
4,5-dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid |
InChI |
InChI=1S/C21H18O11/c22-5-11-16(26)18(28)19(29)20(32-11)7-1-2-9(23)14-13(7)15(25)8-3-6(21(30)31)4-10(24)12(8)17(14)27/h1-4,11,16,18-20,22-24,26,28-29H,5H2,(H,30,31) |
Clé InChI |
PGCSZXDXCSIDPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-cyano-3-(5-(1-cyclohexyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B10817288.png)
![(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B10817294.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6R,7S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10817298.png)

![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10817306.png)
![[5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10817312.png)
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817318.png)
![[(3aR,4R,9S,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10817325.png)
![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,5R)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10817329.png)
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-cyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)benzofuro[3,2-b]chromen-11-one](/img/structure/B10817331.png)

![[(1R,3R,4R,6S)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817336.png)
![[(3aS,4S,6E,9R,10E,11aS)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10817337.png)
![(2S,3R,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'S,6R,7S,9S,12S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol](/img/structure/B10817351.png)
